N-Formyl-3,5-diiodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a formyl group attached to the amino group of the tyrosine molecule. It has the molecular formula C10H9I2NO4 and a molecular weight of 460.99 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by formylation. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The formylation step involves the reaction of the iodinated tyrosine with formic acid or formic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a model compound for understanding iodinated amino acids.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Mechanism of Action
The mechanism of action of N-Formyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance its binding affinity to certain enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine: Lacks the formyl group but shares the iodination pattern.
N-Formyl-L-tyrosine: Lacks the iodine atoms but has the formyl group.
3,5-Diiodo-L-thyronine: A thyroid hormone derivative with similar iodination but different functional groups.
Uniqueness: N-Formyl-3,5-diiodo-L-tyrosine is unique due to the combination of iodination and formylation, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVURRYXKQJID-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747826 |
Source
|
Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906327-16-0 |
Source
|
Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.